molecular formula C10H10ClN3 B12242251 6-chloro-N,N-dimethylquinoxalin-2-amine

6-chloro-N,N-dimethylquinoxalin-2-amine

Cat. No.: B12242251
M. Wt: 207.66 g/mol
InChI Key: RXCDCEPSXVAYRL-UHFFFAOYSA-N
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Description

6-Chloro-N,N-dimethylquinoxalin-2-amine is a heterocyclic compound featuring a quinoxaline core substituted with a chlorine atom at position 6 and a dimethylamino group at position 2. Quinoxalines are bicyclic aromatic systems with two nitrogen atoms at positions 1 and 4, making them highly reactive toward nucleophilic substitution and cross-coupling reactions. This compound is synthesized via nucleophilic displacement of chlorine in 2,6-dichloroquinoxaline with dimethylamine under optimized conditions. Key synthetic protocols include refluxing in polar aprotic solvents (e.g., dimethylformamide) with base catalysts like K₂CO₃, yielding up to 80% under elevated temperatures (70–75°C) .

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

6-chloro-N,N-dimethylquinoxalin-2-amine

InChI

InChI=1S/C10H10ClN3/c1-14(2)10-6-12-9-5-7(11)3-4-8(9)13-10/h3-6H,1-2H3

InChI Key

RXCDCEPSXVAYRL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CN=C2C=C(C=CC2=N1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N-dimethylquinoxalin-2-amine typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by chlorination and N,N-dimethylation. One common method is:

    Condensation Reaction: o-phenylenediamine reacts with a 1,2-dicarbonyl compound (such as glyoxal) to form quinoxaline.

    Chlorination: The quinoxaline derivative is then chlorinated using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 6th position.

    N,N-Dimethylation: Finally, the chlorinated quinoxaline undergoes N,N-dimethylation using dimethylamine in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for 6-chloro-N,N-dimethylquinoxalin-2-amine often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,N-dimethylquinoxalin-2-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the quinoxaline ring to tetrahydroquinoxaline derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Major Products

    Nucleophilic Substitution: Substituted quinoxalines with various functional groups.

    Oxidation: Quinoxaline N-oxides.

    Reduction: Tetrahydroquinoxaline derivatives.

Scientific Research Applications

6-chloro-N,N-dimethylquinoxalin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-chloro-N,N-dimethylquinoxalin-2-amine involves its interaction with specific molecular targets and pathways. It can inhibit enzymes, bind to receptors, or interfere with DNA synthesis, depending on its structural modifications. For example, quinoxaline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to antibacterial effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in 6-chloro-N,N-dimethylquinoxalin-2-amine is strongly electron-donating, activating the quinoxaline core toward electrophilic substitution. In contrast, chloro substituents (e.g., in 3f) deactivate the ring, necessitating harsher reaction conditions . Phenoxy groups (as in N,N-dimethyl-3-phenoxyquinoxalin-2-amine) provide resonance stabilization, increasing solubility in polar solvents .
  • Steric Effects :

    • Bulky substituents like 2,3-dimethylphenyl (3f) or pyrazolyl groups hinder further substitution reactions, reducing yields compared to smaller groups like dimethylamine .
  • Quinoxaline derivatives with pyrazolyl or thioether substituents are explored as kinase inhibitors or antibacterial agents .

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